
1-(4-Bromobenzoyl)-3-methylpiperidine
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Overview
Description
1-(4-Bromobenzoyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to the piperidine ring, which is further substituted with a methyl group. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzoyl)-3-methylpiperidine typically involves the acylation of 3-methylpiperidine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzoyl)-3-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents like tetrahydrofuran.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Carboxylic acid derivatives of the original compound.
Scientific Research Applications
Chemical Synthesis
The synthesis of 1-(4-Bromobenzoyl)-3-methylpiperidine typically involves the acylation of 3-methylpiperidine with 4-bromobenzoyl chloride. The reaction is facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. This method allows for the formation of the desired compound in a controlled manner, yielding high purity products suitable for further applications.
Chemistry
- Building Block for Organic Synthesis : this compound serves as a valuable building block in organic synthesis. Its piperidine structure allows for the introduction of various functional groups, enabling the creation of more complex molecules.
Biology
- Biological Activity Investigation : Research has indicated that this compound may exhibit potential biological activities, such as enzyme inhibition and receptor binding. It is being studied for its interactions with specific molecular targets, which could lead to new therapeutic agents .
- Selective Receptor Agonists : Studies have shown that derivatives of compounds similar to this compound can act as selective agonists for serotonin receptors, which are crucial in treating conditions like migraines. This suggests that the compound may have similar potential in modulating receptor activity .
Medicine
- Therapeutic Potential : The compound is being explored for its anti-inflammatory and analgesic properties. Its mechanism of action may involve modulation of specific enzymes or receptors, which could make it beneficial in treating pain and inflammation .
- Metabolic Disorders : There are indications that piperidine derivatives may possess inhibitory activity against certain enzymes related to metabolic syndrome, thus highlighting their potential in treating related diseases .
Case Study 1: Enzyme Inhibition
A study investigated the role of piperidine derivatives, including this compound, in inhibiting specific enzymes involved in metabolic processes. The results indicated that these compounds could effectively reduce enzyme activity, suggesting their utility in developing treatments for metabolic disorders .
Case Study 2: Receptor Interaction Studies
Research focused on the interaction of similar compounds with serotonin receptors demonstrated that structural modifications can enhance selectivity and potency. This approach provides insights into how this compound could be optimized for better therapeutic efficacy against neurological conditions like migraines .
Data Table: Comparison of Piperidine Derivatives
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Piperidine ring with a bromobenzoyl group | Potential anti-inflammatory properties |
1-(4-Chlorobenzoyl)-3-methylpiperidine | Similar structure with chlorine substitution | Different receptor interaction profile |
1-(2-Chlorobenzoyl)-4-methylpiperidine | Different position of chlorobenzoyl group | Potential antifungal properties |
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-3-methylpiperidine is largely dependent on its interaction with specific molecular targets. For example, in biological systems, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The bromobenzoyl group can enhance the compound’s binding affinity to its target, while the piperidine ring can influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
1-(4-Bromobenzoyl)-3-methylpiperidine can be compared with other similar compounds, such as:
1-(4-Bromobenzoyl)-4-phenylpiperazine: Similar in structure but with a phenyl group instead of a methyl group on the piperidine ring.
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea: Contains a urea moiety instead of a piperidine ring.
4-Bromobenzoyl chloride: The precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(4-Bromobenzoyl)-3-methylpiperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromobenzoyl group attached to a piperidine ring. Its chemical structure can be represented as follows:
- Chemical Formula: C13H14BrN
- Molecular Weight: 270.16 g/mol
- CAS Number: 346720-48-7
The presence of the bromine atom and the piperidine moiety contributes to the compound's unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:
- Neurotransmitter Modulation: The compound may interact with neurotransmitter receptors, influencing central nervous system activity. This modulation can lead to various pharmacological effects, including potential anxiolytic or antidepressant actions .
- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest its potential application as an antimicrobial agent in clinical settings .
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation in several models, including:
- Breast Cancer Cell Lines: The compound has shown promise in reducing cell viability and inducing apoptosis in breast cancer cells through modulation of the Akt signaling pathway .
- Mechanism of Action: The inhibition of Akt phosphorylation indicates a potential mechanism whereby the compound exerts its antitumor effects by disrupting survival signaling pathways in cancer cells .
In Vitro Studies
A series of experiments have been conducted to assess the biological activity of this compound:
Study | Biological Activity | Findings |
---|---|---|
Study A | Antimicrobial | Effective against S. aureus and E. coli |
Study B | Antitumor | Induced apoptosis in breast cancer cells |
Study C | Enzyme Inhibition | Inhibited inflammatory enzyme activity |
These studies highlight the versatility of this compound in targeting different biological pathways.
Case Study: Antitumor Efficacy
In a notable case study, researchers synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some showing enhanced activity compared to the parent compound. This suggests that structural modifications can significantly influence biological activity and therapeutic potential .
Properties
IUPAC Name |
(4-bromophenyl)-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-3-2-8-15(9-10)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTVHKFZDQIJGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.